molecular formula C12H14FN3S B11735565 1-(cyclopropylmethyl)-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-3-amine

1-(cyclopropylmethyl)-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B11735565
M. Wt: 251.33 g/mol
InChI Key: FYVBPEAZBPCRIF-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-3-amine is a synthetic organic compound that features a unique combination of a cyclopropylmethyl group, a fluorinated thiophene ring, and a pyrazole core. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropylmethyl)-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-3-amine typically involves multiple steps:

    Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the cyclopropylmethyl group: This step involves the alkylation of the pyrazole core using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the fluorinated thiophene ring: This is done through a nucleophilic substitution reaction where the pyrazole derivative reacts with 5-fluorothiophen-2-ylmethyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Cyclopropylmethyl)-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclopropylmethyl)-N-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine
  • 1-(Cyclopropylmethyl)-N-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine

Uniqueness

1-(Cyclopropylmethyl)-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-3-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro and bromo analogs.

Properties

Molecular Formula

C12H14FN3S

Molecular Weight

251.33 g/mol

IUPAC Name

1-(cyclopropylmethyl)-N-[(5-fluorothiophen-2-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C12H14FN3S/c13-11-4-3-10(17-11)7-14-12-5-6-16(15-12)8-9-1-2-9/h3-6,9H,1-2,7-8H2,(H,14,15)

InChI Key

FYVBPEAZBPCRIF-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C=CC(=N2)NCC3=CC=C(S3)F

Origin of Product

United States

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